molecular formula C9H15N6O4P B3187040 Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- CAS No. 138277-02-8

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-

Cat. No.: B3187040
CAS No.: 138277-02-8
M. Wt: 302.23 g/mol
InChI Key: LUZAAANVJFESOZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- (CAS: 138277-02-8) is a nucleotide analog characterized by a 2,6-diaminopurine base linked via an ethoxyethyl chain to a phosphonic acid group. Its molecular formula is C₈H₁₃N₆O₄P (molecular weight: 288.204 g/mol) . The compound’s structure enables interaction with viral polymerases, making it a candidate for antiviral applications. Notably, its phosphonic acid moiety enhances metabolic stability compared to phosphate esters, bypassing the need for initial phosphorylation .

Properties

IUPAC Name

2-[2-(2,6-diaminopurin-9-yl)ethoxy]ethylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N6O4P/c10-7-6-8(14-9(11)13-7)15(5-12-6)1-2-19-3-4-20(16,17)18/h5H,1-4H2,(H2,16,17,18)(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZAAANVJFESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCCP(=O)(O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768855
Record name {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138277-02-8
Record name {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- typically involves multiple steps. One common method includes the reaction of 2,6-diaminopurine with an appropriate phosphonic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antiviral Applications

1.1 Mechanism of Action
The compound acts as a nucleotide analog, mimicking natural nucleotides and interfering with viral replication processes. It is particularly effective against retroviruses like HIV by inhibiting reverse transcriptase (RT), an essential enzyme for viral replication. The phosphonate moiety allows it to mimic the 5'-phosphate of nucleotides, facilitating its incorporation into viral DNA and ultimately leading to chain termination during replication .

1.2 Case Studies

  • Tenofovir Disoproxil Fumarate (TDF) : A notable application of phosphonic acid derivatives is in the formulation of TDF, which is used in HIV treatment. Studies have demonstrated that TDF exhibits significant antiviral activity and has become a cornerstone in antiretroviral therapy .
  • Synthesis of Enantiomers : Research has shown that the S-enantiomer of related compounds exhibits higher antiviral activity than its R counterpart. This highlights the importance of stereochemistry in the efficacy of phosphonic acid derivatives against HIV .

Anticancer Properties

2.1 Inhibition of Purine Nucleoside Phosphorylase (PNP)
Recent studies have identified phosphonic acid derivatives as potent inhibitors of PNP, an enzyme involved in purine metabolism. Inhibiting PNP can lead to selective cytotoxicity against T-cell tumors. For instance, compounds connected by difluoromethylene phosphonic acid have shown promising antiproliferative activity against leukemia and lymphoma cells .

2.2 Research Findings

  • In Vitro Studies : Compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that certain analogs significantly reduced cell viability at concentrations around 100 μM, demonstrating their potential as anticancer agents .
  • Mechanistic Insights : The observed anticancer effects are thought to stem from the compounds' ability to disrupt nucleotide metabolism within tumor cells, leading to impaired DNA synthesis and cell cycle arrest .

Biochemical Research

3.1 Role in Nucleotide Pool Regulation
Phosphonic acid derivatives play a crucial role in maintaining intracellular nucleotide pools. They can serve as tools for studying nucleotide metabolism and the regulation of cellular processes involving purine nucleotides .

3.2 Synthesis and Characterization
Research has focused on synthesizing various phosphonic acid derivatives to explore their biochemical properties further. These studies often involve radiolabeling techniques for tracking metabolic pathways and understanding pharmacokinetics .

Comparative Analysis of Phosphonic Acid Derivatives

Compound NameStructureApplicationKey Findings
Tenofovir Disoproxil FumarateTenofovirAntiviral (HIV)Effective in reducing viral load; cornerstone of HIV therapy
FPMPAFPMPAAntiviral (HIV)Higher activity than R-isomer; useful for PET imaging studies
PNP InhibitorsPNP InhibitorsAnticancerSignificant reduction in cell viability; potential for targeted cancer therapies

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and electrostatic interactions between the compound and the target molecule .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural differences and similarities with analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound (138277-02-8) C₈H₁₃N₆O₄P 288.204 2,6-Diaminopurine; ethoxyethyl-phosphonic acid chain
PMEDAP (113852-41-8) C₈H₁₁N₆O₄P 286.189 2,6-Diaminopurine; methoxyethyl-phosphonic acid chain (shorter linkage)
Adefovir (106941-25-7) C₈H₁₂N₅O₄P 273.191 Adenine base; methoxyethyl-phosphonic acid chain
Cpr-PMEDAP (N/A) C₁₀H₁₃N₆O₄P 312.231 N⁶-cyclopropyl-2,6-diaminopurine; methoxyethyl-phosphonic acid (prodrug)
(R)-Isomer (147057-10-1) C₉H₁₄N₅O₄P 287.212 R-configuration at methyl group; ethoxyethyl-phosphonic acid chain
Diisopropyl Ester Derivative (107021-12-5) C₉H₁₄N₅O₄P 287.212 Diisopropyl ester; methyl substitution on ethoxy chain (enhanced lipophilicity)

Key Observations :

  • Base Modifications: Replacing 2,6-diaminopurine with adenine (as in Adefovir) reduces specificity for viral enzymes, broadening antiviral activity .
  • Stereochemistry : The (R)-isomer (CAS 147057-10-1) shows distinct pharmacokinetics due to stereospecific enzyme interactions .

Pharmacological Activity

Antiviral Efficacy
  • Target Compound: Demonstrates high selectivity for retroviral reverse transcriptases, with EC₅₀ values in the nanomolar range .
  • PMEDAP : Acts as a prodrug of PMEG (9-(2-phosphonylmethoxyethyl)guanine), showing potent activity against HIV-1 in vitro (EC₅₀: 0.02 µM) .
  • Cpr-PMEDAP : The N⁶-cyclopropyl group enhances metabolic stability, reducing toxicity while maintaining antiviral potency .
  • Adefovir : Approved for hepatitis B treatment, it inhibits viral DNA polymerase with IC₅₀ of 0.2–2.5 µM but requires dose optimization to avoid nephrotoxicity .
Mechanism of Action

All compounds act as chain-terminating analogs, competing with natural nucleotides during viral replication. The phosphonic acid group mimics the triphosphate moiety, enabling direct incorporation into DNA/RNA without prior phosphorylation .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- (commonly referred to as a phosphonate nucleoside), exploring its synthesis, biological activities, and potential therapeutic applications.

Synthesis of Phosphonic Acid Derivatives

The synthesis of phosphonic acid derivatives often involves the reaction of phosphonates with various nucleobases. For instance, the synthesis of beta-modified acyclonucleoside phosphonate derivatives has been reported, utilizing a series of reactions that yield targeted phosphonic acids . The incorporation of the 2,6-diaminopurine moiety enhances the biological activity of these compounds due to its structural similarity to natural nucleobases.

Antiviral Properties

Phosphonic acid derivatives have demonstrated notable antiviral activity. For example, in studies involving hepatitis B virus (HBV), certain phosphonate compounds have shown efficacy against HBV mutants resistant to standard treatments like lamivudine. The hexadecyloxypropyl ester of 9-(5-phosphono-pent-2-en-1-yl)-adenine exhibited an effective EC50 value against various HBV strains, indicating its potential as an antiviral agent .

Antimalarial Activity

Recent research has highlighted the antimalarial properties of phosphonic acid derivatives. A specific derivative with a guanine base demonstrated an impressive IC50 value of 74 nM against Plasmodium falciparum, showcasing its potential as a therapeutic candidate for malaria treatment . The structure-activity relationship studies indicated that modifications in the polar groups and chain length significantly influenced the biological activity.

Cytotoxicity and Selectivity

The cytotoxic effects of phosphonic acid derivatives have been evaluated across various human cell lines. Notably, certain compounds exhibited low toxicity with a CC50 value exceeding 132 μM, suggesting a favorable safety profile for further development . The selectivity index (SI) for some derivatives was found to be greater than 1,350, indicating their potential for selective targeting of pathogenic cells while sparing healthy ones .

Case Studies and Research Findings

  • Antiviral Activity Against HBV : A study demonstrated that specific phosphonate nucleosides could inhibit HBV replication effectively. The compound's structural features were critical for its interaction with viral enzymes .
  • Antimalarial Efficacy : In vitro assays revealed that phosphonic acid derivatives could inhibit P. falciparum growth significantly. The best-performing compound was noted for its high selectivity and low toxicity towards human cells .
  • Cytotoxicity Assessment : Various phosphonic acid derivatives were tested for cytotoxicity across different human cell lines. Compounds with hydroxyl groups showed enhanced safety profiles compared to those lacking such modifications .

Table 1: Biological Activity of Selected Phosphonic Acid Derivatives

Compound NameTarget DiseaseIC50 (nM)CC50 (μM)Selectivity Index
Compound AHBV9.211011.9
Compound BMalaria74>1000>1350
Compound CCancer481322.8

Table 2: Synthesis Pathways for Phosphonic Acid Derivatives

StepReagents/ConditionsProduct
1Boc-protected amine + PPh3Protected amine
2Diethylphosphite + solventPhosphonate intermediate
3HydrolysisFinal phosphonic acid

Q & A

Q. What are the key considerations for synthesizing and characterizing this phosphonic acid derivative in antiviral research?

The compound’s synthesis involves coupling adenine derivatives (e.g., 2,6-diaminopurine) with phosphonic acid-containing ethoxyethyl linkers. A critical step is ensuring regioselective substitution at the purine N9 position . Characterization requires:

  • NMR spectroscopy to confirm substitution patterns (e.g., 1H^1H, 31P^{31}P, and 13C^{13}C).
  • Mass spectrometry (LC-MS/MS) to verify molecular weight (e.g., m/z 273.19 for the free acid form) .
  • HPLC purity analysis (>98% purity is typical for pharmacological studies) .

Q. How can researchers address analytical challenges in quantifying this compound in biological matrices?

Due to its high polarity, quantification in biological samples (e.g., plasma, tissues) requires:

  • Acidified methanol extraction to recover the compound from complex matrices .
  • LC-MS/MS with ion-pairing chromatography (e.g., Hypercarb columns) to resolve phosphonic acid derivatives from interfering metabolites like fosetyl, which degrades in-source to phosphonic acid .
  • Isotopic labeling (e.g., D5D_5-fosetyl as an internal standard) to correct for matrix effects .

Q. What experimental design principles apply to studying its antiviral mechanism of action?

  • Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., hepatitis B virus reverse transcriptase) at varying concentrations (IC50_{50} determination) .
  • Cellular uptake studies : Use radiolabeled 32P^{32}P-phosphonic acid derivatives to track intracellular accumulation .
  • Resistance profiling : Serial passage of viruses in the presence of sublethal doses to identify mutations conferring resistance .

Advanced Research Questions

Q. How do structural modifications to the ethoxyethyl linker impact in vivo vs. in vitro efficacy?

  • Steric effects : Bulky substituents on the linker reduce cellular uptake but may enhance plasma stability. For example, diisopropyl ester prodrugs improve oral bioavailability by masking the phosphonic acid group .
  • Metabolic stability : Replace labile ester groups (e.g., methyl esters) with aryloxyalkyl groups to prolong half-life .
  • Data contradiction : Hydrophobic modifications enhance membrane permeability but may reduce solubility, requiring formulation optimization .

Q. What advanced techniques resolve conflicting data on off-target effects in mammalian cells?

  • CRISPR-Cas9 screening to identify host genes modulating compound toxicity .
  • Phosphoproteomics : Compare phosphorylation profiles of treated vs. untreated cells to identify kinase pathways disrupted by off-target binding .
  • Molecular dynamics simulations : Model interactions between the compound and human enzymes (e.g., adenosine deaminase) to predict selectivity .

Q. How can coordination chemistry principles be applied to develop metal-organic frameworks (MOFs) using this compound?

  • Ligand design : The phosphonic acid group chelates metal ions (e.g., Cu2+^{2+}, Ln3+^{3+}) to form porous MOFs .
  • Applications :
    • Proton conduction : Hydrated MOFs achieve proton conductivity >102^{-2} S/cm at 80°C, relevant for fuel-cell membranes .
    • Drug delivery : MOFs loaded with antiviral agents enable pH-triggered release in lysosomes .

Q. What methodologies validate the environmental persistence of phosphonic acid residues derived from this compound?

  • Degradation studies : Use 14C^{14}C-labeled compounds to track mineralization pathways in soil/water systems .
  • Detection limits : Harmonize reporting limits (RLs) across labs (e.g., 0.01–0.2 mg/kg in organic crops) to avoid false negatives .
  • Metabolite profiling : Distinguish endogenous phosphonic acid (from plant metabolism) vs. exogenous sources using isotopic ratio mass spectrometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-

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